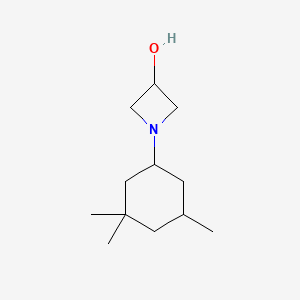

1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol

Description

Chemical Identity and Nomenclature

1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol belongs to the azetidine class of heterocyclic compounds, which are characterized by their four-membered nitrogen-containing ring structure. The compound's systematic name reflects its complex molecular architecture, consisting of an azetidine ring bearing a hydroxyl group at the 3-position and a 3,3,5-trimethylcyclohexyl substituent attached to the nitrogen atom. The Chemical Abstracts Service registry number for this compound is 54431-36-6, providing a unique identifier for chemical databases and regulatory purposes.

The molecular formula C₁₂H₂₃NO indicates the presence of twelve carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 197.31 grams per mole. This composition reflects the substantial aliphatic character of the molecule, with the cyclohexyl ring system contributing significantly to the overall molecular mass and steric bulk. The nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the structural components and their positional relationships within the molecule.

The compound can exist in multiple conformational states due to the flexibility of the cyclohexyl ring and the potential for different orientations of the trimethyl substituents. The 3,3,5-trimethylcyclohexyl moiety adopts a chair conformation, with the methyl groups positioned to minimize steric interactions. This conformational preference influences the overall three-dimensional shape of the molecule and affects its chemical reactivity and potential biological interactions.

Historical Context and Discovery

The development of 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol represents part of the broader historical evolution of azetidine chemistry, which has gained prominence in recent decades due to advances in synthetic methodologies and recognition of the unique properties of four-membered nitrogen heterocycles. Azetidine derivatives have emerged as important synthetic targets following the development of efficient ring-forming reactions and strategies for manipulating the inherent ring strain of these systems.

The synthesis and study of azetidine compounds gained momentum through pioneering work on strain-release reactions and the recognition that four-membered heterocycles could serve as versatile intermediates in organic synthesis. Early investigations into azetidine chemistry focused on understanding the unique reactivity patterns arising from angle strain in the four-membered ring, which creates opportunities for selective bond-forming and bond-breaking processes.

Research into substituted azetidines, including those bearing cyclohexyl substituents, has been driven by the pharmaceutical industry's interest in exploring non-traditional heterocyclic scaffolds as potential drug candidates. The incorporation of bulky substituents such as the 3,3,5-trimethylcyclohexyl group represents a strategic approach to modulating the physicochemical properties and biological activity of azetidine-based compounds.

The specific compound 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol has been synthesized and characterized as part of broader research programs aimed at developing novel heterocyclic building blocks for medicinal chemistry applications. Its preparation involves sophisticated synthetic strategies that reflect advances in both azetidine synthesis and cyclohexyl functionalization chemistry.

Significance in Organic and Medicinal Chemistry

1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol occupies a significant position in contemporary organic and medicinal chemistry due to its unique structural features and potential applications. The compound serves as an important building block for synthesizing complex heterocyclic compounds, leveraging the reactivity of both the azetidine ring and the hydroxyl functional group to enable diverse chemical transformations. The strained four-membered ring system provides opportunities for ring-opening reactions, nucleophilic substitutions, and other transformations that are not readily accessible with more conventional heterocyclic systems.

In medicinal chemistry contexts, azetidine derivatives have gained recognition as bioisosteres for other nitrogen-containing heterocycles, offering potential advantages in terms of metabolic stability, binding affinity, and pharmacokinetic properties. The 3,3,5-trimethylcyclohexyl substituent introduces significant steric bulk that can influence molecular recognition events and protein-ligand interactions. This structural feature may enhance selectivity for specific biological targets while potentially improving resistance to metabolic degradation.

The compound has demonstrated potential applications in various research areas, including its investigation as an amino acid surrogate in peptide chemistry and as a building block for pharmaceutical intermediates. The hydroxyl group at the 3-position provides a handle for further functionalization, enabling the introduction of additional chemical diversity through esterification, etherification, or oxidation reactions. This versatility makes the compound valuable for library synthesis and structure-activity relationship studies in drug discovery programs.

The compound's significance extends beyond its immediate synthetic utility to encompass its role as a model system for understanding the reactivity and properties of highly substituted azetidines. Research on this and related compounds contributes to the fundamental understanding of how ring strain and steric effects interact to influence chemical behavior. The knowledge gained from studying such systems informs the design of new synthetic strategies and the development of more effective pharmaceutical agents based on azetidine scaffolds.

Furthermore, the compound represents an example of how modern synthetic chemistry can access complex molecular architectures that combine multiple structural elements in a single molecule. The successful synthesis and characterization of 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol demonstrates the maturity of contemporary organic synthesis methods and highlights the potential for creating novel chemical entities with unique properties and applications.

Properties

IUPAC Name |

1-(3,3,5-trimethylcyclohexyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-9-4-10(6-12(2,3)5-9)13-7-11(14)8-13/h9-11,14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUFZEHNCIRJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Azetidines, the class of compounds to which it belongs, are known to be immensely reactive and have significant importance in medicinal chemistry.

Mode of Action

Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry, and they represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions.

Biochemical Pathways

It’s worth noting that azetidines are used as linkers in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs). These are two significant biochemical pathways where azetidines play a crucial role.

Result of Action

As mentioned earlier, azetidines are used in the synthesis of ADCs and PROTACs, which are designed to selectively target and degrade disease-causing proteins in cells.

Biochemical Analysis

Biochemical Properties

1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker for targeted protein degradation. These interactions are crucial for its function in biochemical processes, where it facilitates the conjugation of cytotoxic agents to antibodies or the degradation of target proteins through the ubiquitin-proteasome system.

Cellular Effects

1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This compound’s impact on cellular processes makes it a valuable tool in cancer research and potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on target proteins, leading to their degradation via the ubiquitin-proteasome system. Additionally, its role as a tubulin polymerization inhibitor highlights its potential as an anticancer agent by disrupting microtubule dynamics and inducing cell cycle arrest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as 4°C in sealed storage away from moisture. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of tubulin polymerization and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol vary with different dosages in animal models. At lower doses, it effectively inhibits target proteins and induces desired cellular responses without significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as off-target interactions and systemic toxicity. Understanding the dosage-dependent effects is crucial for optimizing its therapeutic potential and minimizing adverse outcomes.

Metabolic Pathways

1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol is involved in specific metabolic pathways, interacting with enzymes and cofactors. It undergoes metabolic transformations that influence its activity and efficacy. For instance, its role as a PROTAC linker involves interactions with E3 ubiquitin ligases and target proteins, facilitating the degradation of specific proteins. These metabolic pathways are essential for its function in targeted protein degradation and therapeutic applications.

Transport and Distribution

The transport and distribution of 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. It is distributed to various cellular compartments, where it exerts its effects on target proteins and cellular processes. The compound’s localization and accumulation within cells are critical factors determining its efficacy and potential side effects.

Subcellular Localization

1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for its role in targeted protein degradation and other biochemical processes.

Biological Activity

1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that illustrate its therapeutic potential.

Chemical Structure and Properties

1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol is characterized by its azetidine ring structure with a trimethylcyclohexyl substituent. The molecular formula is with a molecular weight of approximately 197.33 g/mol. The presence of the azetidine moiety suggests potential interactions with various biological targets, particularly in metabolic pathways.

Research indicates that 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol may act as an inhibitor of acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and increased fatty acid oxidation, making it a candidate for anti-obesity therapies .

Pharmacological Effects

- Anti-obesity Potential : Studies have shown that compounds similar to 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol can significantly reduce body weight and improve insulin sensitivity in high-fat diet-induced obesity models. For instance, administration of related compounds at doses ranging from 3 to 30 mg/kg resulted in decreased triglyceride levels and improved metabolic profiles in rats .

- Cell Viability and Apoptosis : Research on related azetidine derivatives indicates that they can induce apoptosis in cancer cell lines. For example, compounds exhibiting similar structural features were tested on hepatocellular carcinoma cells (HepG2) and showed dose-dependent induction of cell death .

Study on Metabolic Effects

In a controlled study involving obese rats treated with various doses of an ACC inhibitor resembling 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol:

- Weight Loss : Rats exhibited significant weight loss compared to control groups.

- Lipid Profiles : There was a marked reduction in hepatic triglycerides and cholesterol levels.

- Insulin Sensitivity : Enhanced insulin sensitivity was noted through glucose tolerance tests.

| Dose (mg/kg) | Weight Change (%) | Triglyceride Reduction (%) | Insulin Sensitivity Improvement (%) |

|---|---|---|---|

| 3 | -5 | -20 | +10 |

| 10 | -8 | -35 | +25 |

| 30 | -12 | -50 | +40 |

Safety Profile

The safety profile of 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol has been evaluated through acute toxicity studies. The compound demonstrated low toxicity levels with no significant adverse effects observed at therapeutic doses .

Scientific Research Applications

Structural Features

The azetidine ring is a four-membered nitrogen-containing heterocycle known for its ring strain and reactivity. The presence of the bulky trimethylcyclohexyl substituent impacts the compound's steric and electronic properties, making it a valuable scaffold for further chemical modifications.

Scientific Research Applications

1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol has several notable applications across different scientific disciplines:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its azetidine structure allows for various transformations, including:

- Ring Opening Reactions : The azetidine ring can be opened under specific conditions to yield useful intermediates.

- Functionalization : The hydroxyl group on the azetidine can be modified to introduce other functional groups, enhancing its utility in creating complex molecules.

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development:

- Bioactive Compounds : Research indicates that azetidines can exhibit biological activity, making them interesting targets for developing new pharmaceuticals.

- Prodrug Design : The hydroxyl group can be utilized to create prodrugs that enhance bioavailability or target specific biological pathways.

Material Science

Due to its unique properties, 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol can be applied in the development of advanced materials:

- Polymers : The compound can serve as a monomer in polymerization reactions to create materials with specific mechanical or thermal properties.

- Coatings and Adhesives : Its chemical reactivity allows it to be incorporated into formulations for coatings or adhesives with enhanced performance characteristics.

Case Study 1: Synthesis of Bioactive Azetidines

In a study published in the Journal of Organic Chemistry, researchers explored the synthesis of various azetidine derivatives, including 1-(3,3,5-trimethylcyclohexyl)azetidin-3-ol. The study highlighted the compound's potential as a precursor for bioactive molecules through strategic modifications of the azetidine ring and hydroxyl group .

Case Study 2: Development of Prodrugs

A research team investigated the use of 1-(3,3,5-trimethylcyclohexyl)azetidin-3-ol as a prodrug candidate for enhancing drug solubility and absorption. The findings demonstrated that modifications at the hydroxyl position could significantly improve pharmacokinetic properties while maintaining biological activity .

Case Study 3: Polymer Applications

A recent publication in Materials Science examined the incorporation of 1-(3,3,5-trimethylcyclohexyl)azetidin-3-ol into polymer matrices. The study reported improved thermal stability and mechanical properties in polymers synthesized with this compound compared to traditional monomers .

Comparison with Similar Compounds

1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol

- Structure : The 3,3,5-trimethylcyclohexyl group is attached to a 6-membered piperidine ring at the 4-hydroxy position.

- Molecular Formula: C₁₄H₂₇NO | Molecular Weight: 225.37 g/mol .

- Stereoelectronic Effects: The larger piperidine ring may offer more conformational flexibility, altering binding interactions in biological systems.

- Applications: Not explicitly stated, but piperidine derivatives are common in pharmaceuticals (e.g., alkaloids, antipsychotics).

AGI15: 1-[2-Hydroxy-3-(3,3,5-Trimethylcyclohexyl)oxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol

- Structure : Incorporates the 3,3,5-trimethylcyclohexyl group as an ether-linked substituent in a complex piperidine derivative.

- Molecular Formula : C₁₅H₃₂N₂O₂ | Molecular Weight : 356.6 g/mol .

- Key Differences: Functional Groups: The hydroxypropyloxy linker and tetramethylpiperidine moiety suggest enhanced solubility or target affinity.

- Applications : Pharmaceutical research targeting viral enzymes or cellular entry mechanisms.

Homosalate (3,3,5-Trimethylcyclohexyl Salicylate)

- Structure: Ester of salicylic acid and 3,3,5-trimethylcyclohexanol.

- Molecular Formula : C₁₆H₂₂O₃ | Molecular Weight : 262.34 g/mol .

- Key Differences :

- Physicochemical Properties :

- Higher lipophilicity due to the salicylate ester, enhancing skin penetration.

- Lower reactivity compared to the strained azetidine ring.

3,3,5-Trimethylcyclohexyl Acrylate

- Structure : Acrylate ester with the 3,3,5-trimethylcyclohexyl group.

- Molecular Formula : C₁₂H₂₀O₂ | Molecular Weight : 196.29 g/mol (estimated) .

- Key Differences: Reactivity: The acrylate group enables polymerization, making it suitable for coatings or adhesives.

Comparative Data Table

Preparation Methods

Preparation of 3,3,5-Trimethylcyclohexanol Intermediate

The 3,3,5-trimethylcyclohexanol moiety is a key precursor for the target compound. According to a European patent (EP1318130A1), the most efficient method to prepare 3,3,5-trimethylcyclohexanol is the catalytic hydrogenation of isophorone (3,3,5-trimethyl-2-cyclohexen-1-one) using ruthenium-based catalysts.

Key features of this hydrogenation process:

| Parameter | Details |

|---|---|

| Starting material | Isophorone (3,3,5-trimethyl-2-cyclohexen-1-one) |

| Catalyst | Ruthenium-containing catalyst |

| Hydrogen pressure | 1 to 100 bar absolute; preferably 5 to 50 bar; optimal range 10 to 20 bar |

| Reaction temperature | Not explicitly specified; typically moderate temperatures for hydrogenations |

| Reaction time | 2 to 100 hours; preferably 5 to 40 hours |

| Solvent | Preferably solvent-free; if used, solvents include methanol, ethanol, isopropanol, ethers, hydrocarbons, etc. |

| Product purification | Catalyst removal by filtration, decantation, or centrifugation; further purification by distillation if needed |

| Isomer ratio (cis:trans) | Variable from 60:40 to 90:10, affecting sensory properties |

| Yield and purity | High yields and high purity achievable; process suitable for industrial scale |

This process is economically viable and scalable, producing sensorily pure 3,3,5-trimethylcyclohexanol suitable for further functionalization.

Synthesis of Azetidin-3-ol Derivatives

The azetidin-3-ol core is a four-membered nitrogen-containing heterocycle with a hydroxyl group at the 3-position. Its synthesis typically involves cyclization of amino alcohol precursors or ring closure reactions promoted by specific conditions.

A European patent (EP0161722B1) describes an improved method for preparing 1-substituted azetidin-3-ol derivatives, which can be adapted for the 1-(3,3,5-trimethylcyclohexyl) substitution. The key innovation is the use of triethylamine as both solvent and base to promote cyclization of N-substituted 3-amino-1-chloropropan-2-ol precursors.

Highlights of this cyclization method:

| Aspect | Details |

|---|---|

| Starting material | N-substituted 3-amino-1-chloropropan-2-ol (e.g., N-(3,3,5-trimethylcyclohexyl) derivative) |

| Solvent | Triethylamine (unique effectiveness compared to other tertiary amines) |

| Temperature | Elevated temperature, typically reflux (~89°C) |

| Reaction time | Not explicitly stated; generally several hours under reflux |

| Catalysts | Optional phase transfer catalysts (e.g., tetrabutylammonium iodide) can accelerate reaction |

| Mechanism | Cyclization via intramolecular nucleophilic substitution, with triethylamine scavenging HCl |

| Advantages | High yields, reduced polymeric by-products, easy removal of by-products via amine hydrohalide precipitation |

This method is particularly suitable for synthesizing azetidin-3-ol derivatives with bulky substituents at the nitrogen, such as the 3,3,5-trimethylcyclohexyl group.

Synthesis of 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol: Integrated Approach

While direct literature on the preparation of 1-(3,3,5-trimethylcyclohexyl)azetidin-3-ol is limited, combining the above methodologies provides a practical synthetic route:

Synthesize 3,3,5-trimethylcyclohexanol by hydrogenation of isophorone using ruthenium catalysts under controlled hydrogen pressure and temperature.

Prepare the N-substituted amino alcohol precursor by functionalizing the azetidine precursor (e.g., 3-amino-1-chloropropan-2-ol) with the 3,3,5-trimethylcyclohexyl substituent, likely via nucleophilic substitution or reductive amination.

Cyclize the N-substituted amino alcohol in triethylamine solvent at reflux temperature to form the azetidin-3-ol ring with the desired substitution at nitrogen.

Purify the final product by filtration, crystallization, or distillation as needed.

Summary Table: Key Preparation Methods for 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol

Q & A

Q. How can researchers optimize the synthesis of 1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol to improve yield and purity?

Methodological Answer : Synthetic optimization requires iterative adjustments to reaction conditions. For azetidine derivatives, key parameters include:

- Catalyst selection : Use palladium-based catalysts (e.g., Pd(II) oxide) to stabilize intermediates, as demonstrated in azetidin-3-ylmethanol synthesis .

- Solvent systems : Polar aprotic solvents like DMF or THF enhance reaction homogeneity.

- Temperature control : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions.

- Purification : Column chromatography with silica gel (60–120 mesh) and gradient elution (hexane/ethyl acetate) effectively isolates the target compound .

Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR (¹H/¹³C) to confirm structural integrity.

Q. What experimental protocols are recommended for characterizing the solubility and stability of this compound in biological buffers?

Methodological Answer :

- Solubility profiling : Use shake-flask method with PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge at 10,000 rpm for 15 min, and quantify solubility via UV-Vis (λ = 230–260 nm) .

- Stability testing : Incubate samples at 37°C for 24–72 hours. Monitor degradation via LC-MS and compare peak areas to fresh controls. Adjust buffer ionic strength (e.g., 0.1–0.5 M NaCl) to assess colloidal stability .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the conformational flexibility of the 3,3,5-trimethylcyclohexyl moiety in different solvent environments?

Methodological Answer :

- Molecular Dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (water, DMSO) to simulate 100-ns trajectories. Analyze dihedral angles (cyclohexyl ring) and solvent-accessible surface area (SASA) to quantify flexibility .

- Density Functional Theory (DFT) : Calculate energy barriers for chair ↔ twist-boat transitions in vacuum vs. solvated states (PCM model). Compare with experimental NMR coupling constants (³JHH) to validate computational predictions .

Q. What factorial design strategies are suitable for investigating structure-activity relationships (SAR) of this compound in receptor-binding assays?

Methodological Answer :

- 2^k Factorial Design : Test variables like substituent position (cyclohexyl vs. azetidine), steric bulk (methyl groups), and hydrogen-bonding capacity (hydroxyl group). Use ANOVA to identify dominant factors .

- Response Surface Methodology (RSM) : Optimize IC50 values by varying molar ratios of reactants and reaction times. Fit data to a quadratic model (e.g., Y = β0 + β1X1 + β2X2 + β12X1X2) to predict optimal conditions .

Q. How should researchers address discrepancies in reported bioactivity data (e.g., conflicting IC50 values) across studies?

Methodological Answer :

- Meta-analysis framework : Standardize data by normalizing to common controls (e.g., % inhibition relative to vehicle). Use funnel plots to detect publication bias.

- Experimental replication : Repeat assays under identical conditions (e.g., ATP concentration, incubation time) using a reference inhibitor (e.g., staurosporine) for calibration .

- Cross-validate methods : Compare results from SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to rule out assay-specific artifacts .

Methodological Resources

Table 1 : Key Experimental Parameters for SAR Studies

| Variable | Range Tested | Analytical Tool | Reference |

|---|---|---|---|

| Solubility | 0.1–100 mM | UV-Vis (λ = 254 nm) | |

| Conformational Energy | 0–50 kcal/mol | DFT (B3LYP/6-31G*) | |

| Binding Affinity (KD) | 1 nM–10 µM | SPR (Biacore T200) |

Table 2 : Common Pitfalls in Synthesis and Mitigation Strategies

| Issue | Cause | Solution |

|---|---|---|

| Low yield | Poor catalyst activity | Optimize Pd(II) oxide loading (5–10 mol%) |

| Impurity peaks | Side reactions | Add scavenger resins (e.g., QuadraSil® MP) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.